methyl 2-(2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamido)acetate
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Overview
Description
Methyl 2-(2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamido)acetate is a versatile chemical compound with significant applications in various scientific fields. This compound is known for its complex structure, which includes a furan ring, a benzamido group, and a dimethylsulfamoyl moiety. Its unique chemical properties make it valuable in drug synthesis, bioconjugation, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamido)acetate typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethylsulfamoyl Group: This step involves the reaction of the furan ring with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Attachment of the Benzamido Group: The benzamido group is introduced via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction of the nitro group (if present) can be achieved using hydrogenation or metal hydrides.
Substitution: The benzamido group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted amides or thioamides.
Scientific Research Applications
Methyl 2-(2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamido)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioconjugates for imaging and diagnostic purposes.
Medicine: Investigated for its potential as a drug candidate due to its unique pharmacophore.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which methyl 2-(2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamido)acetate exerts its effects depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-((5-(N,N-dimethylsulfamoyl)thiophen-2-yl)methoxy)benzamido)acetate: Similar structure but with a thiophene ring instead of a furan ring.
Methyl 2-(2-((5-(N,N-dimethylsulfamoyl)pyrrole-2-yl)methoxy)benzamido)acetate: Contains a pyrrole ring, offering different electronic properties.
Uniqueness
Methyl 2-(2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamido)acetate is unique due to the presence of the furan ring, which imparts distinct reactivity and stability compared to its thiophene and pyrrole analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic and steric properties.
Properties
IUPAC Name |
methyl 2-[[2-[[5-(dimethylsulfamoyl)furan-2-yl]methoxy]benzoyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O7S/c1-19(2)27(22,23)16-9-8-12(26-16)11-25-14-7-5-4-6-13(14)17(21)18-10-15(20)24-3/h4-9H,10-11H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPZFBBMPJUGIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(O1)COC2=CC=CC=C2C(=O)NCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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